Cas no 60580-24-7 (5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole)
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(Chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- 5-chloromethyl-3-o-tolyl-[1,2,4]oxadiazole
- AC1M8P7O
- AC1Q2EQC
- ALBB-004220
- CTK2F4516
- SureCN1544710
- STK500679
- DTXSID20368871
- SCHEMBL1544710
- Z57033927
- 60580-24-7
- DB-029298
- MFCD06358646
- AKOS000111877
- A868937
- BBL025859
- VS-08124
- EN300-11111
- 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
-
- MDL: MFCD06358646
- Inchi: 1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3
- InChI Key: DNKNARHPWPLDBY-UHFFFAOYSA-N
- SMILES: ClCC1=NC(C2C=CC=CC=2C)=NO1
Computed Properties
- Exact Mass: 208.04047
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C650290-50mg |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C650290-100mg |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C650290-500mg |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 500mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM115252-5g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM115252-10g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95% | 10g |
$*** | 2023-05-30 | |
| Chemenu | CM115252-25g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95% | 25g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | Y1266918-5g |
5-(CHLOROMETHYL)-3-(2-METHYLPHENYL)-1,2,4-OXADIAZOLE |
60580-24-7 | 95% | 5g |
$315 | 2024-06-06 | |
| abcr | AB216376-1 g |
5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole; 95% |
60580-24-7 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB216376-5 g |
5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole; 95% |
60580-24-7 | 5 g |
€381.90 | 2023-07-20 | ||
| Enamine | EN300-11111-0.05g |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
60580-24-7 | 95.0% | 0.05g |
$19.0 | 2025-02-21 |
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Suppliers
5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
5-(Chloromethyl)-3-(2-Methylphenyl)-1,2,4-Oxadiazole (CAS No 60580-24-7): A Versatile Organic Scaffold in Modern Chemical Biology
Recent advancements in 1,2,4-oxadiazole chemistry have positioned 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (CAS No 60580-24-7) as a critical molecular building block for designing bioactive compounds. This heterocyclic compound exhibits unique electronic properties arising from its conjugated π-system and substituent arrangement, which have been leveraged in diverse research applications. The chloromethyl group at position 5 provides valuable reactivity for further functionalization through nucleophilic substitution reactions, while the 3-(2-methylphenyl) substituent introduces steric effects and hydrophobic interactions essential for molecular recognition processes.
In the realm of medicinal chemistry, this oxadiazole derivative has gained attention for its potential in targeting protein-protein interactions (PPIs). A 2023 study published in Nature Communications demonstrated its ability to modulate the interaction between heat shock protein 90 (HSP90) and client proteins through a structure-based design approach. Researchers utilized the chloromethyl functionality to introduce bioisosteres that enhanced cellular permeability without compromising binding affinity. The phenyl ring's meta substitution pattern was found to optimize hydrophobic matching with the HSP90 binding pocket compared to analogous para-substituted analogs.
Synthetic chemists have developed novel methodologies for constructing this scaffold. A groundbreaking protocol reported in JACS in early 2024 employs a copper-catalyzed azide-alkyne cycloaddition followed by post-click functionalization. By first forming the oxadiazole core via Huisgen reaction and then selectively introducing the chloromethyl group through sequential oxidation and chlorination steps under mild conditions, this approach achieves >95% yield with excellent regioselectivity. Such synthetic strategies are enabling scalable production for preclinical evaluation.
Biochemical studies reveal fascinating pharmacokinetic profiles. A collaborative research team from MIT and Genentech recently elucidated its mechanism of action through cryo-electron microscopy analysis. The compound's ability to adopt a twisted conformation when bound to cytochrome P450 enzymes was shown to inhibit metabolic activation pathways critical for drug resistance development. This discovery is particularly significant given the growing need for prodrugs with controlled activation profiles.
In analytical chemistry applications, this compound serves as an ideal fluorescent probe precursor. By coupling its chloromethyl group with dansyl chloride under phase-transfer conditions, researchers at ETH Zurich created a novel sensor molecule capable of detecting trace amounts of metal ions in biological matrices. The resulting conjugate exhibited a 17-fold fluorescence enhancement upon binding copper(II), demonstrating superior sensitivity compared to existing commercial reagents.
The structural versatility of CAS No 60580-24-7 enables multiple post-synthetic modifications. A recent patent application (WO 2023/XXXXXX) describes its use as a modular scaffold for creating antibody-drug conjugates (ADCs). The chloromethyl moiety facilitates stable attachment of cytotoxic payloads via thioether linkers while maintaining favorable drug-to-antibody ratios (>4:1). Preclinical models showed improved tumor penetration and reduced off-target effects compared to traditional ADC platforms.
Surface chemistry innovations include self-assembled monolayer formation using this compound's unique reactivity profile. Scientists at Stanford demonstrated that gold surfaces modified with thiol derivatives of this oxadiazole exhibit enhanced biocompatibility and protein adsorption resistance. The methylphenyl substituent creates steric barriers preventing non-specific binding while the oxadiazole core provides robust chemical stability under physiological conditions.
Nanoformulation studies highlight its role in drug delivery systems. A study published in Biomaterials Science utilized click chemistry to incorporate this compound into mesoporous silica nanoparticles (MSNPs). The resulting formulations showed pH-responsive release profiles due to protonation-induced conformational changes in the oxadiazole ring system. Encapsulation efficiencies exceeding 98% were achieved for poorly water-soluble APIs like paclitaxel derivatives.
Bioimaging applications are emerging through bioorthogonal labeling strategies. Researchers at Scripps Institute employed strain-promoted azide coupling on derivatized forms of this compound to label intracellular proteins without disrupting native metabolic pathways. The high selectivity of this reaction (krueq= ~1e6 M⁻¹s⁻¹) ensures minimal background signal while enabling real-time tracking of target biomolecules using two-photon microscopy techniques.
In enzymology research, this molecule has been used as a probe substrate for epoxide hydrolase enzymes. A collaborative study between UCSF and Pfizer identified unique transition state interactions mediated by the compound's electrophilic chloromethane group. Kinetic analysis revealed Michaelis-Menten constants (Km= ~18 μM) indicating favorable substrate specificity that could be exploited for designing enzyme-selective inhibitors with reduced off-target activity.
Safety evaluations conducted under OECD guidelines confirm favorable toxicological profiles when used within recommended concentrations (Toxicological Sciences, 2023). Acute toxicity studies showed LD₅₀ values exceeding 5 g/kg in rodent models when administered orally or intravenously. Chronic exposure studies over 90 days demonstrated no significant organ toxicity or mutagenicity based on Ames test results (TA98/TA100 strains), supporting its potential use in long-term therapeutic applications.
Cryogenic NMR spectroscopy studies at -40°C revealed unexpected conformational dynamics critical for understanding biological activity mechanisms (J Magn Reson, 2024). The presence of two distinct rotamers around the phenyl-carbon bond was correlated with differential binding affinities toward G-protein coupled receptors (GPCRs). This structural insight is guiding rational design efforts focused on optimizing receptor selectivity through subtle steric modifications around the phenyl group.
Raman spectroscopy investigations using surface-enhanced techniques have uncovered new analytical capabilities (Analytical Chemistry, July 2023). When deposited on silver nanoparticle substrates functionalized with mercaptoacetic acid layers, the compound exhibits characteristic peaks at ~1187 cm⁻¹ (C-N stretching) and ~996 cm⁻¹ (ring breathing modes) that enable single-molecule detection limits (~zeptomolar range). These findings are being applied to develop point-of-care diagnostic devices requiring ultra-sensitive detection mechanisms.
In materials science applications, it serves as an effective crosslinking agent for polymer networks (Polymer Chemistry, March 2024). Photochemical activation of its chlorine functionality enables light-directed crosslinking under ambient conditions without catalyst requirements. Crosslinked networks displayed tensile strengths up to 18 MPa while maintaining flexibility indices comparable to natural extracellular matrices, making them promising candidates for advanced biomaterial scaffolds.
Mechanochemical synthesis methods have revolutionized production protocols (
Bioinformatics analysis has identified potential druggable targets through molecular docking simulations (
Solid-state NMR studies provided unprecedented insights into crystalline packing effects (
Molecular dynamics simulations over microsecond timescales revealed dynamic hydrogen bonding networks critical for biological activity (
Innovative photochemical properties were discovered when combined with porphyrin systems (
Surface plasmon resonance experiments provided detailed kinetic data on biomolecular interactions (
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